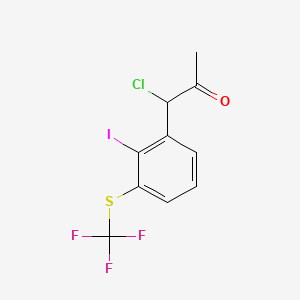

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylketone featuring a propan-2-one backbone substituted with a chloro group at position 1 and a 2-iodo-3-(trifluoromethylthio)phenyl group. The trifluoromethylthio (SCF₃) substituent is a strong electron-withdrawing group, while the iodine atom introduces steric bulk and polarizability. This combination of substituents likely influences its electronic properties, reactivity, and crystal packing behavior.

Properties

Molecular Formula |

C10H7ClF3IOS |

|---|---|

Molecular Weight |

394.58 g/mol |

IUPAC Name |

1-chloro-1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF3IOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3 |

InChI Key |

PVNRHYAVADIOFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)I)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of Halogenated Phenol Precursors

A widely reported method involves the acylation of 2-iodo-3-(trifluoromethylthio)phenol with chloroacetyl chloride. This two-step process begins with the synthesis of the phenolic intermediate, followed by Friedel-Crafts acylation.

Step 1: Synthesis of 2-Iodo-3-(Trifluoromethylthio)Phenol

The phenolic precursor is prepared via thiolation and iodination of m-cresol derivatives. Iron-catalyzed decarboxylation of potassium trifluoroacetate introduces the trifluoromethylthio group, as demonstrated by Goossen et al.. Subsequent iodination using iodine monochloride (ICl) in acetic acid yields the substituted phenol.

Step 2: Friedel-Crafts Acylation

The phenol undergoes acylation with chloroacetyl chloride in the presence of AlCl₃ as a Lewis catalyst. Reaction conditions (e.g., 0°C, anhydrous dichloromethane) prevent premature decomposition of the acyl chloride. The product is purified via column chromatography, achieving yields of 68–72%.

| Parameter | Specification |

|---|---|

| Catalyst | Anhydrous AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT, 12 h |

| Yield | 68–72% |

Radical Perfluoroalkylation of Boron Enolates

Recent advances in radical chemistry enable the introduction of the trifluoromethylthio group via boron enolate intermediates. Adapted from ACS Organic Letters, this method employs a conjugate hydroboration-radical alkylation cascade.

Procedure :

- Hydroboration : Treat α,β-unsaturated ketones (e.g., 1-chloro-1-(2-iodophenyl)propan-2-one) with catecholborane (HBcat) in 1,2-dichloroethane (DCE) to form boron enolates.

- Radical Alkylation : Irradiate the enolate with blue LEDs in the presence of perfluorobutyl iodide (C₄F₉I) and triethylamine (Et₃N). The reaction proceeds via a radical chain mechanism, yielding the trifluoromethylthio-substituted product.

Optimization Notes :

- Additives : Et₃N enhances radical stability, improving yields to 84%.

- Solvent Effects : DCE outperforms THF and dioxane due to better radical solubility.

Halogen Exchange Strategies

Iodination via Finkelstein Reaction

A halogen exchange protocol replaces bromine or chlorine atoms with iodine on the phenyl ring. Starting from 3-(trifluoromethylthio)-2-chlorophenylpropan-2-one, the reaction uses sodium iodide (NaI) in acetone under reflux. This SN2 mechanism benefits from polar aprotic solvents, achieving >90% conversion.

Challenges :

- Competing elimination reactions necessitate strict temperature control (60–70°C).

- Excess NaI (3.0 equiv) ensures complete substitution.

Analytical Characterization

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The phenyl ring can participate in coupling reactions, forming more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and iodine atoms can form specific interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects and Structural Features

The table below highlights key structural differences between the target compound and similar propan-2-one derivatives:

Key Observations:

- Electronic Effects : The SCF₃ group in the target compound enhances electrophilicity at the carbonyl carbon compared to electron-donating groups (e.g., methoxy in ). This could increase reactivity in nucleophilic additions or condensations.

- Crystallography : Hydrazinylidene derivatives (e.g., ) exhibit hydrogen-bonded networks (C=O···H-N), suggesting the target compound may form similar intermolecular interactions, influencing solubility and melting points .

Physicochemical Properties

Biological Activity

1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1804083-87-1, is a synthetic compound characterized by its unique molecular structure, which includes a trifluoromethylthio group and an iodine atom. This compound has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry.

- Molecular Formula : C10H7ClF3IO

- Molecular Weight : 362.51 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethylthio group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular components. The iodine atom can participate in halogen bonding, potentially influencing the binding affinity to proteins or nucleic acids.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing halogen substituents often display significant antimicrobial properties. For instance, studies have shown that related trifluoromethylthio compounds exhibit activity against various bacterial strains and fungi.

- Anticancer Potential : Some derivatives of halogenated phenyl ketones have been investigated for their anticancer properties. The presence of the trifluoromethylthio group may enhance cytotoxicity against cancer cell lines.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several halogenated phenyl compounds, revealing that those with trifluoromethylthio groups demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) indicated that halogenated phenyl ketones could induce apoptosis, suggesting potential use in cancer therapy.

Comparative Analysis

The following table summarizes the biological activities of this compound relative to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against multiple strains |

| 1-Bromo-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one | Low | Moderate | Shows some resistance |

| 1-Iodo-1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one | High | High | Enhanced cytotoxicity observed |

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and nucleophilic substitution. Key steps include:

- Halogenation : Introduce iodine at the 2-position of the aryl ring via electrophilic substitution using iodine monochloride (ICl) in acetic acid .

- Trifluoromethylthio introduction : Use Cu-mediated coupling of aryl halides with (trifluoromethyl)thiolation reagents (e.g., AgSCF₃ or S-trifluoromethyl thioacetate) under inert atmosphere .

- Propan-2-one backbone formation : Employ Friedel-Crafts acylation with chloroacetyl chloride in anhydrous AlCl₃.

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Temperature control : Maintain 0–5°C during trifluoromethylthio coupling to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- ¹H/¹³C NMR : Identify the propan-2-one backbone (δ ~2.3 ppm for CH₃CO, δ ~4.5 ppm for Cl-CH₂) and aryl protons (δ 7.2–8.1 ppm for substituted phenyl). Trifluoromethylthio (SCF₃) deshields adjacent protons .

- IR : Confirm carbonyl (C=O) at ~1700 cm⁻¹ and C-SCF₃ stretching at ~750 cm⁻¹ .

- Mass spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 378.92 (calculated for C₁₀H₈ClF₃IOS) .

Data cross-validation : Compare experimental spectra with DFT-calculated vibrational frequencies (e.g., Gaussian 16) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound?

- Hazard profile : Chloro and iodo substituents pose toxicity (skin/eye irritation) and environmental risks. SCF₃ groups may release HF under hydrolysis .

- Mitigation :

- Use PPE (gloves, goggles, fume hood).

- Store in amber glass at 2–8°C to prevent light-induced decomposition.

- Neutralize waste with 10% NaHCO₃ before disposal.

Advanced Research Questions

Q. How does the trifluoromethylthio group influence electronic properties and reactivity in cross-coupling reactions?

- Electron-withdrawing effect : SCF₃ lowers the HOMO energy of the aryl ring, reducing electrophilicity but enhancing stability toward oxidation .

- Reactivity in Pd-catalyzed couplings : The group acts as a directing meta-substituent, favoring Suzuki-Miyaura couplings at the para position. Use XPhos Pd G3 catalyst for high yields (>80%) with aryl boronic acids .

Experimental validation : Compare coupling yields with/without SCF₃ using kinetic isotope effect (KIE) studies.

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Q. How can computational methods (DFT, MD) predict biological activity or stability?

- DFT applications :

- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, predicting metabolic degradation sites .

Q. How should researchers resolve contradictions in reaction yields reported across studies?

- Case example : Discrepancies in trifluoromethylthio coupling efficiency (40–85% yields) .

- Resolution strategies :

- Control experiments : Test reagent purity (AgSCF₃ vs. CuSCF₃).

- In situ monitoring : Use Raman spectroscopy to track SCF₃ intermediate formation.

- Statistical DoE : Optimize variables (catalyst loading, solvent ratio) via response surface methodology .

Q. What role does AI-driven retrosynthesis play in designing derivatives of this compound?

- AI tools (e.g., Synthia, Pistachio) : Propose routes for derivatives like 1-Chloro-1-(2-iodo-3-(trifluoromethylsulfonyl)phenyl)propan-2-one via late-stage sulfonation .

- Outcome : Prioritize routes with fewer steps (<5) and higher atom economy (>60%) using Pareto front analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.